

Technical Guide: 2-Methoxy-5-sulfamoylbenzoic Acid-d3 (CAS: 123958-85-0)

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Compound of Interest

Compound Name: 2-Methoxy-5-sulfamoylbenzoic
Acid-d3

Cat. No.: B1147349

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-sulfamoylbenzoic Acid-d3 is the deuterated form of 2-Methoxy-5-sulfamoylbenzoic acid, a primary metabolite of the atypical antipsychotic drug Sulpiride.[1] As a stable isotope-labeled internal standard, it plays a critical role in pharmacokinetic and metabolic studies, enabling precise quantification of its unlabeled counterpart in biological matrices. Sulpiride, the parent drug, is a selective dopamine D2 receptor antagonist used in the treatment of schizophrenia and depression.[2] This technical guide provides an in-depth overview of **2-Methoxy-5-sulfamoylbenzoic Acid-d3**, including its chemical properties, synthesis, analytical methodologies, and its application in understanding the pharmacology of Sulpiride.

Physicochemical Properties and Data

This section summarizes the key quantitative data for **2-Methoxy-5-sulfamoylbenzoic Acid-d3**.

Property	Value	Source
CAS Number	123958-85-0	[1]
Molecular Formula	C ₈ H ₆ D ₃ NO ₅ S	[1]
Molecular Weight	234.24 g/mol	[1]
Purity	>95%	[3]
Appearance	White to off-white solid	Generic chemical data
Storage	2-8°C Refrigerator	[1]
Shipping Conditions	Ambient	[1]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for the deuterated compound is not publicly available, it is presumed to follow the synthetic routes established for the non-labeled 2-Methoxy-5-sulfamoylbenzoic acid, utilizing a deuterated starting material such as methanol-d₄. Below are generalized experimental protocols for the synthesis of the non-labeled compound, which can be adapted for the deuterated analogue.

Synthesis of Methyl 2-methoxy-5-sulfamoylbenzoate (Precursor)

A common route to 2-Methoxy-5-sulfamoylbenzoic acid involves the synthesis of its methyl ester precursor.

Protocol: A multi-step synthesis starting from salicylic acid is often employed. This involves methylation, chlorosulfonation, amination, and esterification.

A more direct, patented method involves the following steps:

- **Reaction Setup:** In a 1000 mL reaction flask equipped with a reflux apparatus, add 300g of tetrahydrofuran.
- **Addition of Reactants:** Add 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate, 1.8g (0.0125 mol) of cuprous bromide, and 25.7g (0.25 mol) of sodium aminosulfonate.

- Reaction Conditions: Heat the mixture to 65°C and maintain for 12 hours.
- Work-up: After the reaction, add 2g of activated carbon to the mixture and filter while hot.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the product as a white crystalline powder.

This method reports a yield of 94.5% and a purity of 99.51% by HPLC.

Hydrolysis to 2-Methoxy-5-sulfamoylbenzoic Acid

Protocol:

- Reaction Setup: To a suitable reactor, add 245g (1.0 mol) of methyl 2-methoxy-5-sulfamoylbenzoate and 1848g of 5% sodium hydroxide solution.
- Reaction Conditions: Stir the mixture and maintain the reaction temperature at no more than 40°C for 10 hours.
- Acidification: After the reaction is complete, adjust the pH to 1 using 5% dilute hydrochloric acid.
- Isolation and Purification: Filter the resulting precipitate, wash the filter cake with water, and then dry. Recrystallize the crude product from methanol to yield the final product.

This process has a reported yield of 74.9%.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the standard analytical method for determining the purity and concentration of 2-Methoxy-5-sulfamoylbenzoic acid and its precursors.

HPLC Conditions for Methyl 2-methoxy-5-sulfamoylbenzoate:

- Mobile Phase: 700ml water and 200ml methanol.
- Detection Wavelength: 240nm.

- Flow Rate: 1.0ml/min.
- Sample Preparation: 0.01g of the sample diluted to 25ml with the mobile phase.
- Injection Volume: 5µl.

These conditions can be adapted for the analysis of **2-Methoxy-5-sulfamoylbenzoic Acid-d3**, with mass spectrometry detection for isotopic purity assessment.

Application in Research and Drug Development

Pharmacokinetic Studies

The primary application of **2-Methoxy-5-sulfamoylbenzoic Acid-d3** is as an internal standard in pharmacokinetic studies of Sulpiride. Its deuterated nature allows for its distinction from the endogenous metabolite in mass spectrometry-based analytical methods, leading to more accurate and precise quantification.

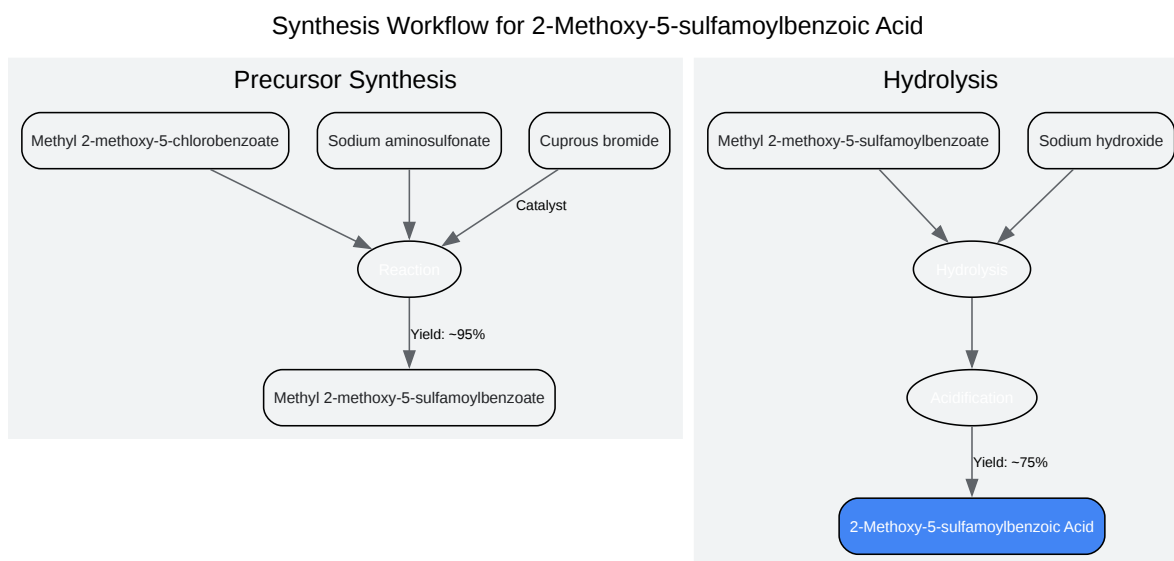
Understanding the Mechanism of Action of Sulpiride

Sulpiride exerts its therapeutic effects by acting as a selective antagonist of the dopamine D2 receptor.[2] The signaling pathway of the D2 receptor is complex and involves multiple downstream effectors.

The binding of an antagonist like Sulpiride to the D2 receptor blocks the downstream signaling cascade that is normally initiated by dopamine. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.

Visualizations

Synthetic Workflow

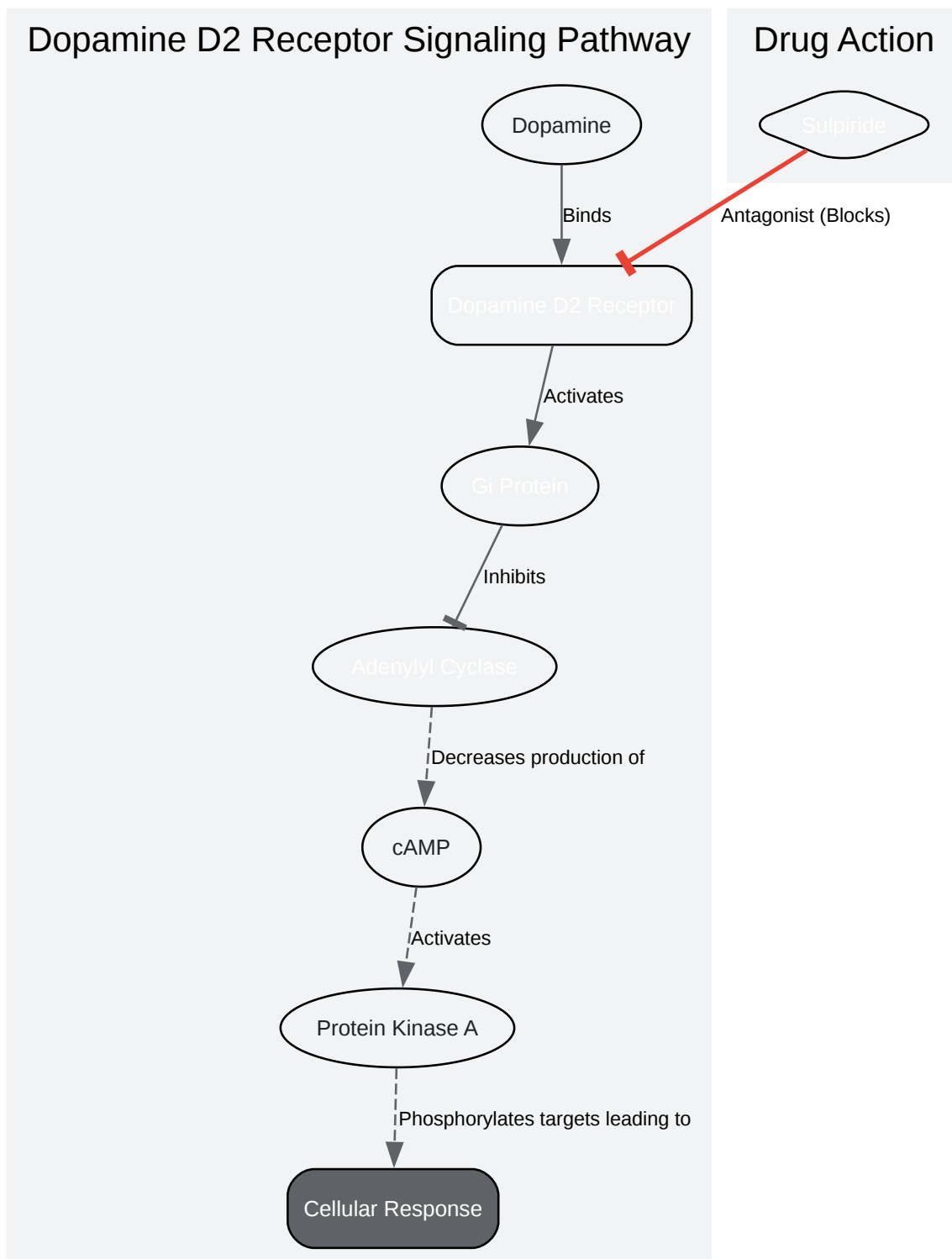


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Caption: General synthesis workflow for 2-Methoxy-5-sulfamoylbenzoic Acid.

Dopamine D2 Receptor Antagonism by Sulpiride

Dopamine D2 Receptor Antagonism by Sulpiride



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Caption: Mechanism of Sulpiride as a Dopamine D2 receptor antagonist.

Conclusion

2-Methoxy-5-sulfamoylbenzoic Acid-d3 is an indispensable tool for researchers in the fields of pharmacology and drug metabolism. Its use as a stable isotope-labeled internal standard ensures the high fidelity of quantitative bioanalytical assays for its parent drug, Sulpiride. A thorough understanding of its synthesis, analytical characterization, and the pharmacological context of its parent compound is essential for its effective application in advancing our knowledge of neuropsychiatric disorders and their treatment.

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